N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide
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Overview
Description
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a complex organic compound that features a tetrazole ring, a naphthamide group, and a p-tolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride or iodine.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Naphthamide Group: The naphthamide group can be synthesized by reacting naphthalene with an appropriate amine and an acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and naphthamide group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide
- N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide
- N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-anthramide
Uniqueness
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for applications requiring specific interactions or reactivity profiles.
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-14-9-11-16(12-10-14)25-19(22-23-24-25)13-21-20(26)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTQLKQFCXHQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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